N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide
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Overview
Description
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a 4-chlorobenzamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-(butan-2-yl)-1H-pyrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 4-chlorobenzamide moiety can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyrazole or benzamide moieties.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Pyrazinamide, 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid, 1-(butan-2-yl)-1H-pyrazol-4-amine.
Uniqueness: The presence of the 4-chlorobenzamide moiety in this compound distinguishes it from other pyrazole derivatives, potentially contributing to its unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C14H16ClN3O |
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Molecular Weight |
277.75 g/mol |
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-10(2)18-13(8-9-16-18)17-14(19)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
JDJMEZFUVXAPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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